molecular formula C6H4INO3 B1296312 2-Iodo-4-nitrophenol CAS No. 89487-91-2

2-Iodo-4-nitrophenol

Cat. No.: B1296312
CAS No.: 89487-91-2
M. Wt: 265.01 g/mol
InChI Key: BKQFOYCEUMVWOW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Iodo-4-nitrophenol plays a significant role in biochemical reactions, particularly as a reagent for detecting enzyme activity. One of the key enzymes it interacts with is tyrosinase, an enzyme involved in the production of melanin. The interaction between this compound and tyrosinase is based on the reaction of the thymidylate moiety with the enzyme, leading to the inhibition of cellular antioxidant enzymes and amines . This interaction highlights the compound’s potential in studying oxidative stress and cellular damage.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting cellular antioxidant enzymes, leading to increased cellular damage . Additionally, the compound’s interaction with tyrosinase affects melanin production, which can have implications for studies on pigmentation and related disorders. The impact on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s iodine and nitro groups facilitate its binding to specific sites on enzymes such as tyrosinase, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, providing insights into the molecular mechanisms underlying various biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as increased cellular damage and oxidative stress . Identifying the threshold effects and toxic dosages is essential for determining safe and effective usage in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of nitroaromatic compounds. The compound interacts with enzymes such as oxygenases and haloperoxidases, which catalyze the addition of nitro moieties to aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-nitrophenol can be achieved through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in a solid-state by grinding the reactants together at room temperature. This method offers several advantages, including high yields (94-99%), short reaction times (5-8 minutes), and a simple work-up procedure .

Industrial Production Methods: For industrial-scale production, the same iodination process can be employed, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of N-iodosuccinimide in acetic acid as a catalyst has been shown to provide high yields (91-99%) within 30-240 minutes .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines can replace the iodine atom in the presence of a suitable base.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-thio-4-nitrophenol or 2-amino-4-nitrophenol.

    Reduction: The major product is 2-iodo-4-aminophenol.

Scientific Research Applications

2-Iodo-4-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Iodo-5-methoxyphenol
  • 4-Hydroxy-3-iodobiphenyl

Comparison: 2-Iodo-4-nitrophenol is unique due to the presence of both iodine and nitro groups on the phenol ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-nitrophenol, the iodine atom in this compound is more reactive, making it a better candidate for certain substitution reactions. Additionally, the nitro group enhances its electron-withdrawing properties, influencing its reactivity in various chemical processes.

Properties

IUPAC Name

2-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFOYCEUMVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301140
Record name 2-iodo-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89487-91-2
Record name 89487-91-2
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Record name 2-iodo-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-nitrophenol
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